molecular formula C16H20N6O6S B2934235 5-nitro-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)furan-2-carboxamide CAS No. 1021221-82-8

5-nitro-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)furan-2-carboxamide

Cat. No.: B2934235
CAS No.: 1021221-82-8
M. Wt: 424.43
InChI Key: DISSTHFJVMMBOK-UHFFFAOYSA-N
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Description

5-nitro-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)furan-2-carboxamide is a sophisticated synthetic compound of significant interest in medicinal chemistry and kinase research. Its structure incorporates a pyrimidine core, a common pharmacophore in kinase inhibitors, linked to a piperazine sulfonamide group, a motif frequently employed to enhance solubility and achieve high selectivity by targeting specific kinase hinge regions and allosteric pockets. The presence of the nitro-furan carboxamide moiety suggests potential for diverse electronic interactions and is a feature explored in the development of targeted covalent inhibitors. This compound is primarily investigated as a potential inhibitor of Cyclin-Dependent Kinases (CDKs) and other members of the CMGC kinase group, which are critical regulators of the cell cycle and transcription. Researchers utilize this molecule to probe aberrant kinase signaling pathways in oncology, particularly in cancers characterized by dysregulated cell proliferation. Its mechanism of action is hypothesized to involve competitive binding to the ATP-binding site of specific kinases, thereby preventing phosphorylation of downstream protein substrates and inducing cell cycle arrest. The structural design, featuring the sulfonamide linker, is intended to confer high selectivity, reducing off-target effects in complex biological assays. Current research applications include its use as a chemical tool for target validation, in high-throughput screening campaigns to identify novel signaling networks, and in structural biology studies to determine co-crystal structures for rational drug design. This makes it a valuable asset for academic and pharmaceutical researchers dissecting the role of specific kinases in disease pathogenesis and developing next-generation targeted therapies.

Properties

IUPAC Name

5-nitro-N-[3-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylpropyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N6O6S/c23-15(13-3-4-14(28-13)22(24)25)17-7-2-12-29(26,27)21-10-8-20(9-11-21)16-18-5-1-6-19-16/h1,3-6H,2,7-12H2,(H,17,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DISSTHFJVMMBOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=CC=N2)S(=O)(=O)CCCNC(=O)C3=CC=C(O3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N6O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

5-nitro-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)furan-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of anti-cancer and anti-bacterial research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H20N5O4SC_{16}H_{20}N_{5}O_{4}S, with a molecular weight of 458.33 g/mol. The compound features a furan ring, a pyrimidine moiety, and a piperazine group, which are known to contribute to its biological activities.

1. Anticancer Activity

Recent studies have demonstrated that derivatives of furan and pyrimidine compounds exhibit significant anticancer properties. For instance, compounds similar to this compound were evaluated for their antiproliferative effects against various cancer cell lines.

Table 1: Anticancer Activity Data

CompoundCell LineIC50 (µM)Reference
Compound AHepG212.5
Compound BA5498.0
This compoundMCF7TBDTBD

In a study evaluating the structure-activity relationship (SAR), it was found that modifications to the substituents on the pyrimidine ring significantly influenced the anticancer potency, indicating that the structural configuration plays a crucial role in biological activity .

2. Antibacterial Activity

The antibacterial properties of nitro-containing compounds have been well-documented. The compound has been evaluated against various bacterial strains, including Staphylococcus aureus and Neisseria gonorrhoeae.

Table 2: Antibacterial Activity Data

CompoundBacterial StrainMIC (µg/mL)Reference
Compound CStaphylococcus aureus15
Compound DNeisseria gonorrhoeae10
This compoundTBDTBDTBD

The results indicated that the compound exhibited comparable or superior activity against these strains compared to established antibiotics .

Case Study 1: Synthesis and Evaluation

In one study, researchers synthesized several derivatives based on the core structure of this compound. These derivatives were tested for their cytotoxicity against human embryonic kidney cells (HEK293). The most active compounds showed low cytotoxicity with IC50 values greater than 40 µM, suggesting a favorable safety profile for further development .

Case Study 2: Molecular Docking Studies

Molecular docking studies have been conducted to understand the interaction of this compound with specific biological targets, such as kinases involved in cancer proliferation. The docking results indicated strong binding affinity and selectivity towards certain kinase targets, further validating its potential as an anticancer agent .

Chemical Reactions Analysis

Synthetic Pathways and Key Reactions

The synthesis of 5-nitro-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)furan-2-carboxamide involves multi-step reactions focusing on:

  • Sulfonamide linkage formation

  • Carboxamide coupling

  • Nitro group introduction

Sulfonamide Linkage Formation

The sulfonyl bridge connecting the piperazine and propylamine moieties is synthesized via nucleophilic substitution. 4-(Pyrimidin-2-yl)piperazine reacts with 3-chlorosulfonylpropyl chloride in a polar aprotic solvent (e.g., dichloromethane) under basic conditions (e.g., triethylamine) to form the sulfonamide intermediate .

Reaction Scheme:

Piperazine derivative+3 Chlorosulfonylpropyl chlorideBase DCMSulfonamide intermediate\text{Piperazine derivative}+\text{3 Chlorosulfonylpropyl chloride}\xrightarrow{\text{Base DCM}}\text{Sulfonamide intermediate}

Key Conditions:

  • Temperature: 0–5°C (prevents side reactions)

  • Yield: ~75–85%

Carboxamide Coupling

The furan-2-carboxamide group is introduced via a coupling reaction between 5-nitro-furan-2-carboxylic acid and the amine-terminated sulfonamide intermediate. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-dicyclohexylcarbodiimide (DCC) facilitates this step in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) .

Reaction Scheme:

5 Nitro furan 2 carboxylic acid+Sulfonamide intermediateEDC DMAP DMFTarget compound\text{5 Nitro furan 2 carboxylic acid}+\text{Sulfonamide intermediate}\xrightarrow{\text{EDC DMAP DMF}}\text{Target compound}

Key Conditions:

  • Solvent: Dimethylformamide (DMF)

  • Yield: ~65–70%

Hydrolytic Stability

The sulfonamide and carboxamide bonds are stable under physiological pH (7.4) but hydrolyze under strongly acidic (pH < 2) or basic (pH > 10) conditions .

Degradation Products:

  • 5-Nitro-furan-2-carboxylic acid (acidic hydrolysis)

  • 3-((4-(Pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propylamine (basic hydrolysis)

Reduction of Nitro Group

The nitro group can be reduced to an amine using catalytic hydrogenation (H₂/Pd-C) or sodium dithionite, forming 5-amino-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)furan-2-carboxamide .

Reaction Scheme:

Target compoundH2/Pd C5 Amino derivative\text{Target compound}\xrightarrow{\text{H}_2/\text{Pd C}}\text{5 Amino derivative}

Applications:

  • Intermediate for further functionalization .

Key Research Findings

  • Synthetic Efficiency: Microwave-assisted synthesis improves reaction rates for carboxamide coupling (reduces time from 12h to 2h) .

  • Biological Relevance: The nitro group enhances bioavailability but may contribute to mutagenicity in certain derivatives .

Comparison with Similar Compounds

Structural Analogues with Sulfonylpiperazine Moieties

Compounds containing sulfonylpiperazine groups, such as those in and , share modular synthetic routes and physicochemical properties.

Compound (Source) Key Features Molecular Weight Yield (%) Notable Substituents
Target Compound 5-Nitrofuran, pyrimidine-piperazine, sulfonylpropyl linker ~466.5* N/A Nitro-furan core
10j () 2-Nitroaniline, difluorocyclobutyl, fluorophenyl-sulfonylpiperazine 471.0 20% Fluorophenyl, cyclobutyl
10l () 2-Nitroaniline, cyclopropyl, chlorophenyl-sulfonylpiperazine 437.0 7% Chlorophenyl, cyclopropyl
Compound Phenoxyacetamide, pyrimidine-piperazine, sulfonylpropyl linker 419.5 N/A Phenoxy group

Key Observations :

  • Synthetic Challenges : Low yields (7–51%) in highlight difficulties in introducing bulky substituents (e.g., cyclopropyl) . The target compound’s synthesis may face similar hurdles.
  • Role of Substituents : The pyrimidine in the target and compounds may enhance hydrogen bonding compared to phenyl groups in .

Nitrofuran Carboxamide Derivatives

describes nitrofuran carboxamides with varying side chains.

Compound (Source) Side Chain Molecular Weight* Bioactivity Context
Target Compound Sulfonylpiperazine-propyl ~466.5 N/A
Compound 2 () 3-(1H-imidazol-1-yl)propyl ~307.3 Antifungal activity evaluated
Compound 3 () 2-(Pyridin-2-yl)ethyl ~290.3 Antifungal activity evaluated

Key Observations :

  • Antifungal Potential: Nitrofuran derivatives in were explicitly tested for antifungal activity, suggesting the target compound may share similar therapeutic applications .

Pyrimidine-Piperazine Carboxamides

highlights pyrimidine-piperazine derivatives with morpholine and nitro substituents.

Compound (Source) Key Features Molecular Weight Yield (%)
Target Compound Nitro-furan, sulfonylpropyl linker ~466.5 N/A
Compound 7 () Morpholine-carbonyl, nitro-phenyl ~703.8 N/A
Compound 12a () Methoxyphenoxy, nitro-phenyl ~634.7 N/A

Key Observations :

  • Synthetic Methods : Both and the target compound likely employ carbodiimide-based coupling (e.g., TBTU/DIEA) for amide bond formation .
  • Electronic Effects : The nitro group on the target’s furan may confer distinct electronic properties compared to nitro-phenyl groups in , influencing redox activity or metabolism .

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